molecular formula C13H20O B086502 Pseudoionone CAS No. 141-10-6

Pseudoionone

Cat. No.: B086502
CAS No.: 141-10-6
M. Wt: 192.3 g/mol
InChI Key: JXJIQCXXJGRKRJ-KOOBJXAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pseudoionone, a valuable intermediate for the flavor industry , primarily targets the biochemical pathways involved in its synthesis and transformation. The compound interacts with various catalysts and enzymes to undergo chemical reactions that lead to the formation of other industrially relevant molecules .

Mode of Action

This compound’s interaction with its targets involves a series of chemical reactions. The compound is synthesized from citral and acetone through an aldol condensation reaction . This process involves a homogeneous catalyst with acetone acting as both a solvent and reactant . The this compound then undergoes cyclization in the presence of an acidic catalyst to form ionones .

Biochemical Pathways

The synthesis of this compound affects several biochemical pathways. In the isopentenol utilization pathway (IUP) and mevalonate (MVA) pathway, an Escherichia coli strain was engineered for the production of the this compound precursor lycopene . The tricarboxylic acid cycle and pentose phosphate pathway were modulated to improve the production of lycopene and accordingly this compound .

Pharmacokinetics

For instance, the use of a heterogeneous catalyst with a solventless flow process can overcome problems associated with the traditional synthesis process and enhance the yield of this compound .

Result of Action

The result of this compound’s action is the formation of other valuable compounds. For instance, the regio- and stereoselective 1,4- reduction of this compound yields geranylacetone, an industrially relevant molecule . Additionally, the cyclization of this compound leads to the formation of ionones .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of this compound requires a specific mole ratio of citral to acetone . The cyclization of this compound to form ionones is promoted on strong Brønsted acid sites . Furthermore, the use of harmful liquid catalysts in the ionone synthesis process can lead to concerns related to high toxicity, corrosion, and disposal of spent base and acid materials .

Safety and Hazards

Pseudoionone is toxic to aquatic life with long-lasting effects . It may cause an allergic skin reaction and skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas, or vapours .

Future Directions

The current industrial process of pseudoionone synthesis from citral has several disadvantages . Using a heterogeneous catalyst with a solventless flow process is a promising way to overcome such problems and make the process green . Another promising direction is the production of this compound using a microbial cell factory .

Biochemical Analysis

Biochemical Properties

Pseudoionone is involved in various biochemical reactions. It is synthesized from citral and acetone in a process that involves a homogeneous catalyst . In a study, an Escherichia coli strain was engineered to produce this compound by integrating the lycopene biosynthetic pathway into the chromosome .

Cellular Effects

This compound has been shown to have effects on various types of cells. In a study, it was found that the regulation of the expression of talB and sdhABCD for improving NADPH supplies led to a 2·81‐fold increase of this compound production . Further engineering of dxs and idi increased the production of this compound by 8·34‐fold .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been shown that OYE1 from Saccharomyces pastorianus is a suitable biocatalyst for the regio- and stereoselective 1,4-reduction of this compound to geranylacetone, an industrially relevant molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study, it was found that the combination of metabolic engineering and bioprocess engineering increased the production of this compound by more than 185‐fold .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, animal models play a critical role in exploring and describing disease pathophysiology and in surveying new therapeutic agents .

Metabolic Pathways

This compound is involved in several metabolic pathways. In a study, an Escherichia coli strain was engineered to produce this compound by modulating the tricarboxylic acid cycle (i.e., sdhABCD and sucAB), pentose phosphate pathway (i.e., talB), and methylerythritol 4‐phosphate pathway (i.e., idi and dxs) genes .

Transport and Distribution

It is known that this compound is synthesized from citral and acetone in a process that involves a homogeneous catalyst .

Subcellular Localization

Tools like LOCALIZER can be used to predict the subcellular localization of proteins in plant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoionone is typically synthesized through the aldol condensation of citral with acetone. This reaction is catalyzed by bases such as sodium hydroxide or lithium hydroxide, yielding this compound with varying efficiencies . The reaction conditions often involve temperatures around 60°C and specific molar ratios of citral to acetone to optimize yield and minimize byproduct formation .

Industrial Production Methods: The industrial production of this compound has evolved to address issues such as high toxicity and corrosion associated with traditional methods. One approach involves using a heterogeneous catalyst, such as lanthanum-modified calcium oxide, in a fixed bed catalytic reactor. This method offers advantages like reduced corrosion, lower effluent waste, and higher selectivity for this compound . Another improved method utilizes Amberlyst A-26 OH as a solid catalyst, which enhances yield and simplifies the work-up procedure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of ionones and irones, which are highly valued in the fragrance and flavor industry. Its synthesis from citral and acetone through aldol condensation and subsequent cyclization to ionones highlights its importance in industrial applications .

This compound’s versatility and significance in various chemical reactions and industrial processes make it a compound of considerable interest in both scientific research and commercial applications.

Properties

IUPAC Name

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJIQCXXJGRKRJ-KOOBJXAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891713
Record name 3E,5E-Pseudoionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale yellow liquid; Warm floral aroma
Record name Pseudoionone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Pseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name Pseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.903
Record name Pseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3548-78-5, 141-10-6
Record name (E,E)-Pseudoionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3548-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudoionone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudoionone, (3E,5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,9-Undecatrien-2-one, 6,10-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3E,5E-Pseudoionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,10-dimethylundeca-3,5,9-trien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PSEUDOIONONE, (3E,5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K5D761AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pseudoionone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Pseudoionone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1.00 mL (5.84 mmoles) of citral (purchased from Aldrich Chemical Co., Milwaukee, Wis.), 20 mL of acetone (HPLC-grade, purchased from Aldrich Chemical Co.), and 1.66 g of alumina (weakly acidic, activated, Brockmann I, 150 mesh, Aldrich catalog #26,774-0) were added to a 200 mL glass pressure bottle containing a Teflon-coated spin bar. After sweeping the bottle briefly with a stream of nitrogen gas, the bottle was closed; and the mixture was subsequently heated at 65-70° C. (external oil bath temperature) for 20 hours. After cooling the mixture to room temperature, the product was isolated by dilution of the reaction mixture with 160 mL of 3:1 (v/v) ether: dichloromethane and removal of the alumina by filtration through a small pad of Hyflo Super-Cel® filtering aid. For large-scale reactions, fractional distillation of this filtrate would be the only requirement to complete the process of isolating the product. For convenience in a small-scale reaction, the filtrate was washed three times with 140 mL portions of 5% (w/v) aqueous sodium chloride to remove 4-hydroxy-4-methyl-2-pentanone (formed in minor amounts by the self-aldol condensation of acetone), then dried over anhydrous magnesium sulfate, and filtered. Removal of the ether and dichloromethane by evaporation at reduced pressure and subsequent evaporative ("Kugelrohr oven") distillation afforded 1.03 g (91% yield) of the named unsaturated ketone: boiling point 102-110° C. (bath temperature, 0.40 mm). The identity and purity of this compound was ascertained by IR and proton NMR analysis (recorded at 400 MHz). The latter spectrum exhibited a multiplet at δ 7.42 (C-4 vinyl H), a doublet (J=14.8 Hz) at δ 6.08 (C-3 vinyl H), a doublet (J=12 Hz) at δ 6.004 (C-5 vinyl H), a multiplet at δ 5.09 (C-9 vinyl H), a singlet at δ 2.27 (CH3C=O), and signals for three vinyl methyl groups at δ 1.90 (CH3 bonded to C-6), 1.676, and 1.606.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudoionone
Reactant of Route 2
Reactant of Route 2
Pseudoionone
Reactant of Route 3
Reactant of Route 3
Pseudoionone
Reactant of Route 4
Reactant of Route 4
Pseudoionone
Reactant of Route 5
Reactant of Route 5
Pseudoionone
Reactant of Route 6
Pseudoionone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.